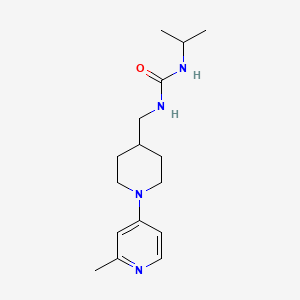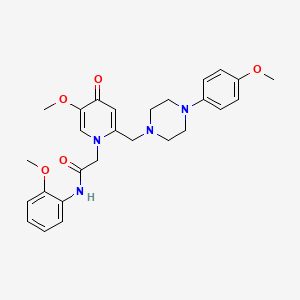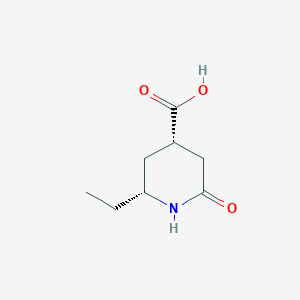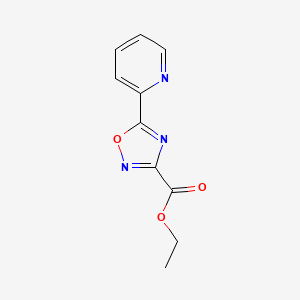
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 . It is a solid substance with a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carboxylic acid group and a pyridylmethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridylmethyl group contains a pyridine ring attached to a methyl group .Chemical Reactions Analysis
Pyrazole compounds, including this compound, are known to participate in various chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with aryl triflates in the presence of a ligand to form N-arylpyrazoles .Aplicaciones Científicas De Investigación
Functionalization and Cyclization Reactions
2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid is involved in various functionalization and cyclization reactions. Experimental studies demonstrate its conversion into corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing its utility in synthesizing diverse compounds like 3H-imidazo[4,5-b]pyridine derivatives through specific reactions involving base in benzene. These reactions underscore the acid's role in creating structurally complex molecules with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005). Additional research supports its utility in generating novel compounds, including 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives, highlighting its versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Compounds and Crystal Structures
The acid's derivatives serve as crucial ligands for developing coordination compounds with metals, leading to materials with unique structural topologies. For instance, utilizing a pyrazole-carboxylate type ligand derived from similar compounds, researchers synthesized new coordination complexes with distinct structural types, showcasing the potential for creating novel materials with specific properties (Zhao et al., 2014). This research avenue is significant for the development of new materials with applications in catalysis, magnetic materials, and more.
Antimicrobial and Antiallergic Activities
Compounds synthesized from this compound and its derivatives have shown promising antimicrobial and antiallergic activities. For example, specific synthesized derivatives exhibited significant antiallergic activity, which is influential in developing new therapeutic agents (Nohara et al., 1985). Additionally, substituted isosteres of pyridine- and pyrazinecarboxylic acids, likely involving similar core structures, have been evaluated against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial therapy (Gezginci, Martin, & Franzblau, 1998).
Corrosion Inhibition
Derivatives containing the pyrazole moiety, related to this compound, have been explored as corrosion inhibitors for mild steel in acidic mediums. These studies reveal the potential of such compounds in protecting materials, highlighting their significance in industrial applications (El Hajjaji et al., 2018).
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives, including 2-(3-Pyridylmethyl)pyrazole-3-carboxylic acid, have been the subject of extensive research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions could involve exploring new synthetic strategies, investigating their biological activities, and developing novel pyrazole-based drugs .
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORXNOWDYHZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)



![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)
